InChI=1S/C17H15F3N2O3S/c1-11-2-4-12(5-3-11)15(23)10-16(17(18,19)20)22-13-6-8-14(9-7-13)26(21,24)25/h2-9H,10H2,1H3,(H2,21,24,25)
. The Canonical SMILES representation is CC1=CC=C(C=C1)C(=O)CC(=NC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F
. This compound is cataloged under CAS Number 1061214-09-2 and has a molecular formula of with a molecular weight of approximately 384.37 g/mol . It falls within the category of sulfonamide compounds, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide typically involves several steps:
The conditions for these reactions can vary but generally include solvent choices such as dichloromethane or dimethylformamide, and temperatures ranging from room temperature to reflux conditions depending on the reactivity of the starting materials.
The molecular structure of 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide can be represented using various notations:
Cc1ccc(cc1)C(=O)CC(=Nc2ccc(cc2)S(=O)(=O)N)C(F)(F)F
InChI=1S/C17H15F3N2O3S/c1-11-2-4-12(5-3-11)15(23)10-16(17(18,19)20)22-13-6-8-14(9-7-13)26(21,24)25/h2-9H,10H2,1H3,(H2,21,24,25)
.The compound features:
The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (methylphenyl) groups suggests potential interactions with biological targets.
The chemical reactivity of 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide primarily involves:
The mechanism of action for 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide is not fully elucidated but is believed to involve:
Experimental data suggest that such compounds can exhibit anti-inflammatory effects by modulating prostaglandin synthesis .
The applications of 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide are diverse:
Research continues into optimizing its properties for enhanced efficacy and reduced side effects in therapeutic contexts .
The systematic naming of this compound follows IUPAC guidelines for polyfunctional organic molecules, prioritizing principal functional groups and parent hydrides. The approved IUPAC name is 4-[[1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobutan-2-ylidene]amino]benzenesulfonamide. This name reflects several key structural features:
Alternative chemical names include 4-[(Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobutan-2-ylideneamino]benzenesulfonamide (stereochemical descriptor) and Celecoxib Diketo Schiff's Base II Impurity (pharmacological context) [3] [8].
The compound has the molecular formula C₁₇H₁₅F₃N₂O₃S, confirmed through high-resolution mass spectrometry with an exact mass of 384.0755 Da and a monoisotopic molecular weight of 384.3728 g/mol [1] [3] [6]. The molecular weight distribution is as follows:
Table 1: Atomic Composition and Mass Contribution
Element | Count | Mass Contribution (g/mol) |
---|---|---|
Carbon (C) | 17 | 204.23 |
Hydrogen (H) | 15 | 15.12 |
Fluorine (F) | 3 | 57.00 |
Nitrogen (N) | 2 | 28.02 |
Oxygen (O) | 3 | 48.00 |
Sulfur (S) | 1 | 32.06 |
Total | - | 384.37 |
The trifluoromethyl group contributes significantly (19.8%) to the total mass, influencing physicochemical properties such as lipophilicity [6] [10].
Spectroscopic data provide insights into functional groups and conformational dynamics:
¹³C NMR: Characteristic signals include the ketone carbonyl (δ 193.5 ppm), trifluoromethyl carbon (δ 125.5 ppm, q, J = 280 Hz), and aromatic carbons (δ 120–150 ppm). The imine carbon appears at δ 165.2 ppm [6].
Infrared Spectroscopy (IR):Strong absorptions at ~1680 cm⁻¹ (C=O ketone stretch), ~1590 cm⁻¹ (C=N imine stretch), ~1340 and ~1150 cm⁻¹ (asymmetric/symmetric SO₂ stretching), and ~1100 cm⁻¹ (C–F vibrations) [3] [10].
Mass Spectrometry:Electron ionization (EI-MS) shows a molecular ion peak at m/z 384.0 [M]⁺, with key fragments at m/z 198 (sulfonamide phenyl ring + imine), 119 (4-methylbenzoyl fragment), and 69 (CF₃ loss) [1].
Table 2: Characteristic Spectral Assignments
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 2.4 ppm (s, 3H) | –CH₃ (p-tolyl) |
δ 3.7 ppm (m, 2H) | –CH₂–C(O)Ar | |
δ 7.8–8.0 ppm (d, 4H) | Aromatic H (sulfonamide ring) | |
IR | 1680 cm⁻¹ | Ketone C=O |
1590 cm⁻¹ | C=N imine | |
MS | 384.0 [M]⁺ | Molecular ion |
While single-crystal X-ray diffraction data are not publicly available, solid-state properties have been experimentally determined:
The sulfonamide group (–SO₂NH₂) facilitates hydrogen bonding, likely forming dimeric or chain motifs in the lattice. The trifluoromethyl group enhances hydrophobic interactions, influencing solubility and crystallinity [10].
This compound serves as a synthetic intermediate or degradation product of the COX-2 inhibitor Celecoxib. Key structural comparisons include:
Celecoxib Core Structure: Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide) contains a pyrazole ring linking the sulfonamide and 4-methylphenyl groups. In contrast, 4-[[3-(4-methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide features an open-chain enol-imine system (–N=CH–CH₂–C(O)–) instead of the pyrazole, resulting from incomplete cyclization or hydrolysis [3] [8] [10].
Functional Group Equivalents: Both structures share:
A 4-methylphenyl group.– A trifluoromethyl group.However, the pyrazole nitrogen atoms in Celecoxib are replaced by an imine nitrogen and ketone oxygen in the analogue [4].
Chemical Reactivity: The enol-imine system exhibits keto-enol tautomerism, whereas Celecoxib’s pyrazole is tautomerically fixed. The open-chain structure is more susceptible to hydrolysis and oxidation, explaining its role as a process impurity [3] [8].
Table 3: Structural Comparison with Celecoxib
Feature | 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide | Celecoxib |
---|---|---|
Linking Group | Open-chain enol-imine | Pyrazole ring |
Key Functional Groups | Ketone, imine, –SO₂NH₂, –CF₃ | Pyrazole, –SO₂NH₂, –CF₃ |
Tautomerism | Keto-enol equilibrium | Fixed |
Role in Pharmaceuticals | Synthesis impurity/degradant | Active drug |
The structural differences significantly alter physicochemical behavior, with the open-chain analogue showing higher polarity (log P ~1.5–2.0) than Celecoxib (log P ~3.5) [3] [6] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: